(4-tert-butylphenyl){4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}methanone
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Overview
Description
2-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines a piperazine ring, a nitrophenyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Introduction of the tert-butylbenzoyl group: This step involves the acylation of the piperazine ring using tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the tetrahydroisoquinoline moiety: This can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butylbenzoyl group can be replaced with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various acylated piperazine derivatives.
Scientific Research Applications
2-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the nitrophenyl group can participate in redox reactions. The compound’s overall structure allows it to modulate various signaling pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
2-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a piperazine ring, a nitrophenyl group, and a tetrahydroisoquinoline moiety. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C30H34N4O3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H34N4O3/c1-30(2,3)25-10-8-23(9-11-25)29(35)32-18-16-31(17-19-32)26-12-13-27(34(36)37)28(20-26)33-15-14-22-6-4-5-7-24(22)21-33/h4-13,20H,14-19,21H2,1-3H3 |
InChI Key |
ZBAWBHMXEZZAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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